(3-Hexylthiophen-2-yl)magnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

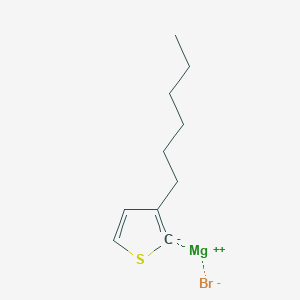

(3-Hexylthiophen-2-yl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C10H15BrMgS and a molecular weight of 271.4975 . It is typically available as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (3-Hexylthiophen-2-yl)magnesium bromide is synthesized by reacting magnesium with 2-bromo-3-hexylthiophene in the presence of a catalyst. The reaction is typically carried out in anhydrous diethyl ether to prevent the formation of unwanted by-products . The general reaction scheme is as follows:

Mg+2-bromo-3-hexylthiophene→(3-Hexylthiophen-2-yl)magnesium bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Hexylthiophen-2-yl)magnesium bromide primarily undergoes nucleophilic addition and substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.

Substitution: Reacts with halides to form new carbon-carbon bonds.

Major Products:

Alcohols: Formed from the reaction with aldehydes and ketones.

Alkanes: Formed from the reaction with alkyl halides.

Wissenschaftliche Forschungsanwendungen

(3-Hexylthiophen-2-yl)magnesium bromide has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

Polymer Chemistry: Utilized in the synthesis of conducting polymers for electronic applications.

Material Science: Employed in the development of new materials with unique properties.

Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of (3-Hexylthiophen-2-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The compound can target various molecular pathways depending on the nature of the electrophile it reacts with.

Vergleich Mit ähnlichen Verbindungen

- Phenylmagnesium bromide

- Methylmagnesium bromide

- Ethylmagnesium bromide

Comparison: (3-Hexylthiophen-2-yl)magnesium bromide is unique due to the presence of the thiophene ring and the hexyl side chain. This structure imparts distinct electronic properties, making it particularly useful in the synthesis of conducting polymers and materials for electronic applications .

Biologische Aktivität

(3-Hexylthiophen-2-yl)magnesium bromide is an organometallic compound characterized by its unique structure, which includes a thiophene ring substituted with a hexyl group and coordinated with magnesium bromide. This compound has garnered interest in various fields, particularly in organic synthesis and materials science, but its biological activity remains an area of emerging research.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₅BrMgS

- Molecular Weight : 269.5 g/mol

- CAS Number : 71358086

The presence of the thiophene moiety contributes to its electronic properties, making it a candidate for applications in organic electronics and photonics.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The thiophene ring can undergo redox reactions, potentially influencing cellular pathways and enzymatic activities. The magnesium component may also play a role in biological systems, as magnesium ions are crucial for many enzymatic processes.

Cytotoxicity and Cell Viability

Research on similar organometallic compounds has demonstrated varying levels of cytotoxicity. It is essential to evaluate the cytotoxic effects of this compound on different cell lines to assess its safety profile for potential therapeutic use.

Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity due to improved membrane penetration.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Moderate | Low |

| Thiophene derivative A | High | Moderate |

| Thiophene derivative B | Low | High |

Study 2: Cytotoxicity Assessment

In vitro assays were conducted to determine the cytotoxic effects of this compound on human cancer cell lines. The compound was tested at various concentrations to establish a dose-response curve.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 30 |

The data indicated that higher concentrations significantly reduced cell viability, suggesting potential use in cancer therapy but necessitating further investigation into selectivity and mechanisms.

Synthesis and Applications

This compound can be synthesized through the reaction of hexylthiophene with magnesium bromide in an inert atmosphere. Its applications extend beyond biological activity; it is also explored for its role in organic photovoltaics and as a precursor for other organometallic compounds.

Future Directions

Further research is needed to elucidate the precise biological mechanisms of this compound, including:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with cellular targets.

- In Vivo Studies : Evaluating the therapeutic potential and safety profile in animal models.

- Exploration of Derivatives : Investigating modifications to enhance biological activity while minimizing toxicity.

Eigenschaften

IUPAC Name |

magnesium;3-hexyl-2H-thiophen-2-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15S.BrH.Mg/c1-2-3-4-5-6-10-7-8-11-9-10;;/h7-8H,2-6H2,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWJFNIKLLBURJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=[C-]SC=C1.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrMgS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.